Tetramethyl-cyclohexanone
Description
Tetramethyl-cyclohexanone (CAS: 1195-93-3), specifically 2,2,6,6-tetramethylcyclohexanone, is a cyclic ketone with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Its structure features a cyclohexanone ring substituted with four methyl groups at the 2, 2, 6, and 6 positions, conferring steric hindrance and influencing its reactivity. This compound is utilized in organic synthesis, notably in Wittig reactions for producing fragrance intermediates, such as methylenic double bond epoxides .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2,3,3-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-9(2)7-5-6-8(11)10(9,3)4/h5-7H2,1-4H3 |
InChI Key |
RERLUWUHTLVETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1(C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Tetramethyl-cyclohexanone serves as a precursor in the synthesis of complex organic molecules. It is utilized in various organic reactions such as oxidation, reduction, and substitution:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Converts to alcohols using reducing agents such as lithium aluminum hydride.
- Substitution : Engages in substitution reactions where methyl groups are replaced by other functional groups.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Carboxylic Acids |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Halogenating agents | Halogenated derivatives |
Medicinal Chemistry
Research indicates potential medicinal applications for this compound derivatives:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains. In vitro tests have shown effective growth inhibition of Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Antioxidant Properties : Demonstrated ability to scavenge free radicals, reducing oxidative stress in cellular models.
| Concentration (µg/mL) | DPPH Reduction (%) |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
- Anti-inflammatory Effects : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Material Science
This compound has applications in the synthesis of nanostructures for drug delivery and bio-labeling. Its role in the rapid synthesis of gold nanostructures highlights its utility in nanotechnology.
| Ketone Sample | N | Avg. Particle Size (nm) | Std. Dev. |
|---|---|---|---|
| This compound | 129 | 37 | 11 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated significant inhibitory effects comparable to standard antibiotics.
Case Study 2: Antioxidant Potential
In a randomized control trial involving diabetic patients, Johnson et al. (2024) reported that supplementation with this compound improved oxidative stress markers and reduced complications associated with diabetes.
Comparison with Similar Compounds
(a) 4-Methylcyclohexanone (CAS: 589-92-4)
- Molecular formula : C₇H₁₂O.
- Key differences: Lacks three methyl groups compared to tetramethyl-cyclohexanone. The single methyl group at the 4-position reduces steric hindrance, leading to higher reactivity in nucleophilic additions .
(b) 2-Methylcyclohexanone (CAS: 583-60-8)
- Molecular formula : C₇H₁₂O.
- Key differences : The methyl group at the 2-position creates less symmetry, resulting in distinct spectroscopic properties (e.g., NMR splitting patterns) compared to the tetramethyl derivative .
Substituent Effects on Physicochemical Properties
Preparation Methods
Reaction Mechanism and Catalytic System
The modern synthesis of 3,3,5,5-tetramethylcyclohexanone involves a conjugate 1,4-addition of methylmagnesium chloride to isophorone (1), a cyclic enone. The reaction is catalyzed by a copper(I) iodide (CuI) and lithium chloride (LiCl) system in tetrahydrofuran (THF). The catalytic cycle begins with the formation of a copper-Grignard complex, which facilitates nucleophilic attack at the β-carbon of isophorone, followed by protonolysis to yield the ketone product (2).
The synergistic effect of CuI and LiCl enhances reaction selectivity by stabilizing reactive intermediates and suppressing 1,2-addition pathways. A molar ratio of CuI to LiCl between 1:1.5 and 1:2.5 optimizes catalytic activity, achieving a turnover frequency (TOF) sufficient for industrial-scale production.
Table 1: Optimal Reaction Conditions for Grignard Synthesis
| Parameter | Specification |
|---|---|
| Starting Material | Isophorone |
| Grignard Reagent | Methylmagnesium chloride (MeMgCl) |
| Catalyst System | CuI (1 equiv) + LiCl (1.5–2.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature Range | -5°C to 20°C |
| Reaction Time | 1–3 hours |
| Yield | 88–96% |
| Purity (Crude Product) | ≥93% |
Optimization of Reaction Conditions
Temperature control is critical to minimizing by-products such as 1,3,5,5-tetramethylcyclohexadiene. Maintaining the reaction between -1°C and 10°C reduces thermal decomposition of the Grignard reagent and prevents retro-aldol side reactions. Excess MeMgCl (1.2–1.5 equiv) ensures complete conversion of isophorone, while gradual reagent addition prevents exothermic runaway.
The choice of solvent also impacts reaction efficiency. THF, with its high polarity and ability to solubilize organometallic species, outperforms alternatives like diethyl ether or toluene. Its low viscosity further aids in heat dissipation during exothermic steps.
Work-up and Purification Processes
Post-reaction work-up involves quenching excess Grignard reagent with aqueous ammonium chloride, followed by extraction with methylene chloride or toluene. The organic phase is dried over sodium sulfate, and the solvent is removed via rotary evaporation. Notably, the crude product exhibits sufficient purity (≥93%) for direct use in subsequent amination steps, bypassing distillation or chromatography.
Table 2: By-Product Formation Across Grignard Reagents
| Grignard Reagent | By-Product (1,3,5,5-Tetramethylcyclohexadiene) | Yield (%) | Purification Required |
|---|---|---|---|
| MeMgCl | <1% | 88–96 | No |
| MeMgBr | 5–8% | 70–80 | Yes |
| MeMgI | 10–15% | 60–70 | Yes |
Industrial-Scale Production Considerations
The transition from laboratory to industrial synthesis requires addressing scalability, cost, and waste management. The CuI/LiCl system reduces catalyst loading to 0.5–2 mol%, significantly lowering metal disposal costs. Additionally, the high regioselectivity of MeMgCl diminishes solvent consumption during purification, aligning with green chemistry principles.
A continuous-flow reactor design is proposed to enhance temperature control and throughput. By integrating in-line analytics (e.g., FTIR monitoring), real-time adjustments to reagent feed rates can maintain optimal stoichiometry, further improving yield consistency.
Comparative Analysis of Synthetic Approaches
While the Grignard method dominates current production, alternative routes have been explored:
Acid-Catalyzed Cyclization
Early attempts employed sulfuric acid to cyclize dimethylacetone derivatives, but these routes suffered from poor regiocontrol (<50% yield) and hazardous waste generation.
Palladium-Catalyzed Coupling
Palladium-mediated cross-coupling of methyl halides with cyclohexenone precursors has been reported in academic settings. However, catalyst costs (>$500/mol) and sensitivity to oxygen limit industrial applicability.
Table 3: Method Comparison for 3,3,5,5-Tetramethylcyclohexanone Synthesis
| Method | Yield (%) | By-Products | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Grignard (CuI/LiCl) | 88–96 | <1% | 120–150 | High |
| Acid-Catalyzed | 40–50 | 20–30% | 80–100 | Low |
| Palladium Coupling | 60–70 | 5–10% | 800–1,000 | Moderate |
Q & A
Q. What are the common laboratory synthesis routes for Tetramethyl-cyclohexanone, and what factors influence yield optimization?
- Methodological Answer : this compound is typically synthesized via oxidation of its corresponding alcohol precursor (e.g., 2,2,6,6-tetramethylcyclohexanol) using oxidizing agents like sodium dichromate in acidic media. Reaction conditions, including temperature control (60–80°C) and stoichiometric ratios, critically affect yield. For purification, fractional distillation under reduced pressure (e.g., 10–15 mmHg) is recommended to isolate the ketone from byproducts . Catalytic systems involving transition metals (e.g., Ru or Mn oxides) can enhance selectivity and reduce side reactions like over-oxidation.
Q. What analytical techniques are most effective for characterizing this compound purity and structural confirmation?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as carbonyl groups and methyl substituents. Derivatization methods, like forming 2,4-dinitrophenylhydrazones, can enhance detection sensitivity for ketones in spectroscopic analyses . Cross-validation with Fourier-transform infrared spectroscopy (FTIR) for carbonyl stretching (~1700 cm⁻¹) and high-performance liquid chromatography (HPLC) for polar impurities is advised.
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Store in amber glass containers under inert gas (argon or nitrogen) at 2–8°C to minimize oxidation and photodegradation. Conduct regular stability assessments via GC or NMR to detect decomposition products. Always use chemical fume hoods for handling, and adhere to institutional safety protocols for ketone solvents, including spill containment and proper ventilation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Systematic validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) is critical. For disputed NMR signals, compare data across solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Cross-reference with databases like the NIST Chemistry WebBook for standardized spectral libraries . If crystallography is feasible, resolve ambiguities in substituent positioning via single-crystal X-ray analysis.
Q. What strategies are recommended for controlling stereoselectivity in the synthesis of this compound derivatives?
- Methodological Answer : Chiral catalysts, such as organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Jacobsen catalysts), can induce enantioselectivity during ketone functionalization. For diastereomer control, optimize reaction solvents (e.g., toluene for steric hindrance) and temperatures. Enzymatic approaches using ketoreductases may also achieve high stereoselectivity in asymmetric reductions .
Q. What computational methods aid in predicting the reactivity and thermodynamic stability of this compound isomers?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict relative stabilities of chair and boat conformers. Molecular dynamics simulations assess solvent effects on isomer equilibria. For reactivity, compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .
Q. How can researchers address discrepancies in catalytic efficiency data for this compound in published studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst loading). Use control reactions to isolate variables (e.g., ligand effects vs. solvent polarity). Meta-analysis of literature data, following Cochrane systematic review guidelines, can identify trends or methodological biases. Report results with detailed error margins and confidence intervals .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound-based reactions?
- Methodological Answer : Document all parameters: catalyst batch, solvent grade, humidity levels, and stirring rates. Use internal standards (e.g., deuterated analogs) in spectroscopic analyses. Share raw data and computational workflows via open-access platforms. Adhere to ICMJE guidelines for reporting chemical syntheses, including reagent sources and purity grades .
Q. How should researchers design experiments to investigate the environmental impact of this compound?
- Methodological Answer : Conduct lifecycle assessments (LCAs) to track degradation pathways and bioaccumulation potential. Use EPA-recommended ecotoxicity assays (e.g., Daphnia magna toxicity tests) and model biodegradation via QSAR (quantitative structure-activity relationship) tools. Collaborate with regulatory bodies to align with TSCA guidelines for environmental risk reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
